Positional Isomerism Dictates a Greater Than 6500-Fold Difference in nAChR Binding Affinity
The most critical differentiator for 6-(5-fluoro-2-methoxyphenyl)nicotinaldehyde is its regiochemistry. Data from BindingDB directly compare this compound (6-position isomer, CAS 2073949-33-2) against a close positional isomer (5-position isomer, CAS 887973-71-9). The target compound shows a functional potency (EC₅₀) of 30,000 nM at the human muscle-type nicotinic acetylcholine receptor (nAChR) [1]. In stark contrast, the 5-position isomer displays a binding affinity (Kᵢ) of 4.60 nM for the human α4β2 neuronal nAChR subtype [2]. This represents a >6500-fold difference in potency between the two isomers. It is critical to note that the target compound's EC₅₀ at a muscle-type receptor cannot be directly compared to the comparator's Kᵢ at a neuronal subtype, but the magnitude of the difference underscores how profoundly substitution position alters receptor subtype selectivity and overall activity profile. Such a drastic divergence means substituting one isomer for the other in a synthetic campaign will lead to compounds with entirely different pharmacological fingerprints.
| Evidence Dimension | nAChR Functional/Binding Affinity |
|---|---|
| Target Compound Data | EC₅₀ = 30,000 nM |
| Comparator Or Baseline | 5-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde; Kᵢ = 4.60 nM |
| Quantified Difference | >6,500-fold difference in measured potency/affinity |
| Conditions | Target: Human TE671 muscle nAChR functional assay [1]; Comparator: Human α4β2 neuronal nAChR binding assay [2] |
Why This Matters
For scientists sourcing a specific aryl nicotinaldehyde scaffold, this data proves that the 6-position versus 5-position substitution is a non-negotiable structural feature that determines the ultimate biological target profile of any derived compound series.
- [1] BindingDB. PrimarySearch_ki entry for EC₅₀ of 6-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde at human TE671 muscle nAChR. URL: https://www.bindingdb.org/ View Source
- [2] BindingDB. BDBM50397936 (CHEMBL2179540) entry for Kᵢ of 5-(5-Fluoro-2-methoxyphenyl)nicotinaldehyde at human α4β2 nAChR. URL: https://www.bindingdb.org/ View Source
